

Spectral Data Analysis of 3-(Bromomethyl)-2-quinoxalinol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Bromomethyl)-2-quinoxalinol

Cat. No.: B184894

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This technical guide provides a comprehensive overview of the spectral data for the compound **3-(Bromomethyl)-2-quinoxalinol**, also known as 3-(bromomethyl)quinoxalin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of **3-(Bromomethyl)-2-quinoxalinol**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.45	br s	1H	N1-H
7.90	d, J = 7.5 Hz	1H	Ar-H
7.65	t, J = 7.5 Hz	1H	Ar-H
7.40	t, J = 7.5 Hz	1H	Ar-H
7.30	d, J = 7.5 Hz	1H	Ar-H
4.60	s	2H	-CH ₂ Br

Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
154.5	C=O
145.0	C3
133.0	C4a
132.5	Ar-CH
130.0	Ar-CH
125.0	C8a
124.0	Ar-CH
116.0	Ar-CH
30.0	-CH ₂ Br

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2900	Broad	N-H Stretch
1660	Strong	C=O Stretch (Amide)
1600	Medium	C=C Stretch (Aromatic)
1480	Medium	C=C Stretch (Aromatic)
1200	Medium	C-N Stretch
690	Strong	C-Br Stretch

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Impact, 70 eV)

m/z	Relative Intensity (%)	Assignment
238/240	95/95	[M] ⁺ (presence of Br isotopes)
159	100	[M - Br] ⁺
131	40	[M - Br - CO] ⁺
104	60	[C ₇ H ₄ N ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-(Bromomethyl)-2-quinoxalinol** (10-20 mg) in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature.^[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

^[1]

Infrared (IR) Spectroscopy

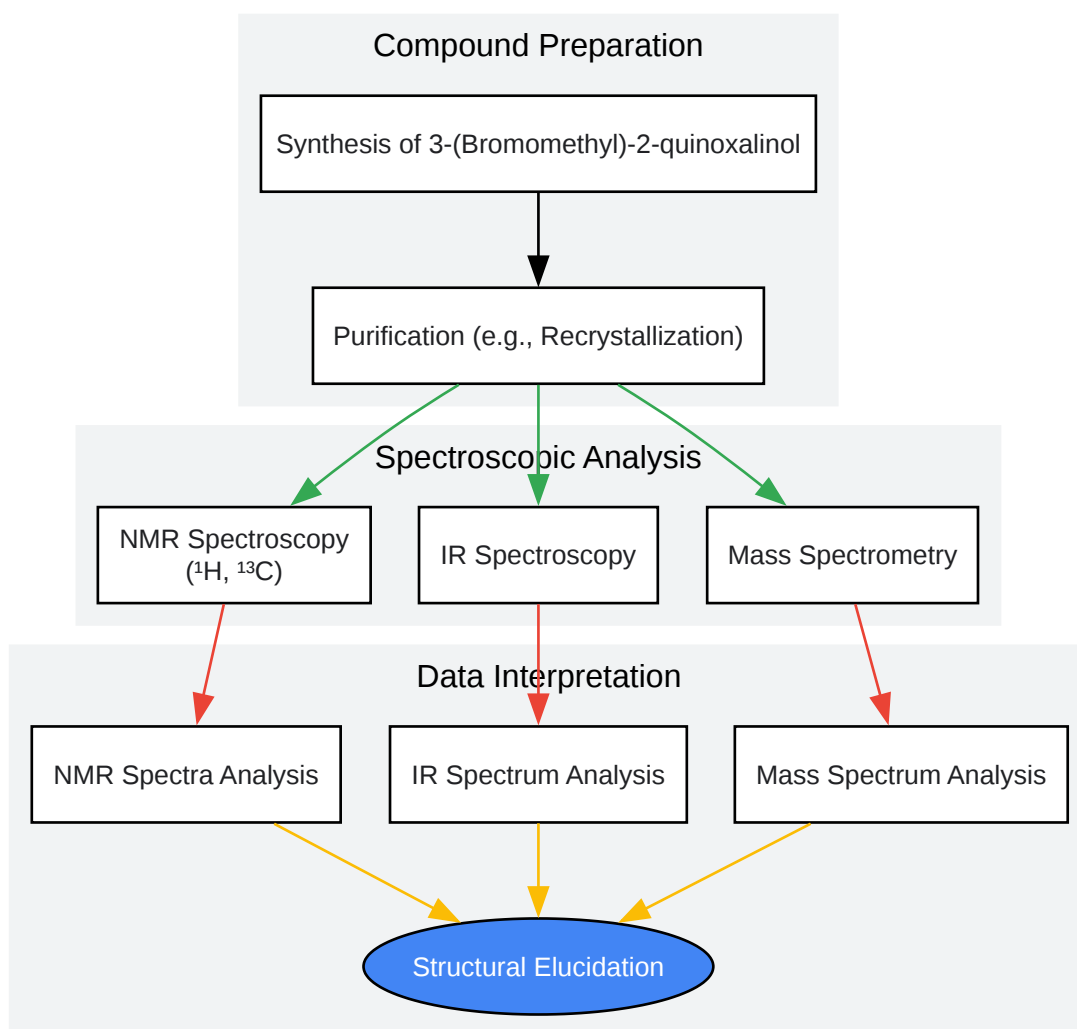
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with dry potassium bromide (KBr) and ground to a fine powder.^[2] A translucent pellet was formed by applying high pressure to the powder.^[2] The spectrum was recorded in the range of 4000-400 cm^{-1} . Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[3]

Mass Spectrometry (MS)

Mass spectral data was acquired on a mass spectrometer using the Electron Impact (EI) ionization method.^[4]^[5] The sample was introduced into the ion source, where it was bombarded with a beam of electrons with an energy of 70 eV.^[6]^[7] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).^[5]^[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.



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General workflow for spectral analysis.

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